molecular formula C18H30N3O6P3 B8018023 2,2,4,4,6,6-Hexakis(allyloxy)-1,3,5,2lambda5,4lambda5,6lambda5-triazatriphosphinine CAS No. 7251-15-2

2,2,4,4,6,6-Hexakis(allyloxy)-1,3,5,2lambda5,4lambda5,6lambda5-triazatriphosphinine

Cat. No.: B8018023
CAS No.: 7251-15-2
M. Wt: 477.4 g/mol
InChI Key: IQHYBIZPXPPXFQ-UHFFFAOYSA-N
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Description

2,2,4,4,6,6-Hexakis(allyloxy)-1,3,5,2λ5,4λ5,6λ5-triazatriphosphinine is a complex organophosphorus compound with diverse potential applications in both industry and scientific research. Featuring multiple allyloxy groups and phosphorus atoms, its unique structure facilitates versatile interactions and reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Preparation of 2,2,4,4,6,6-Hexakis(allyloxy)-1,3,5,2λ5,4λ5,6λ5-triazatriphosphinine involves a meticulous multi-step synthesis. One common route begins with the preparation of the precursor 1,3,5-triazatriphosphinine, followed by substitution reactions with allyloxy groups. Reaction conditions often require an inert atmosphere, such as nitrogen or argon, and specific catalysts to ensure high yield and purity.

Industrial Production Methods:

In an industrial setting, the production of 2,2,4,4,6,6-Hexakis(allyloxy)-1,3,5,2λ5,4λ5,6λ5-triazatriphosphinine would typically utilize large-scale reactors designed for complex organic syntheses. The use of advanced catalysis and continuous flow systems can optimize the efficiency and scalability of the process, ensuring consistent quality.

Chemical Reactions Analysis

Types of Reactions:

2,2,4,4,6,6-Hexakis(allyloxy)-1,3,5,2λ5,4λ5,6λ5-triazatriphosphinine undergoes various reactions, including:

  • Oxidation: : Reacts with oxidizing agents to form corresponding oxides.

  • Reduction: : Reducing agents can target the phosphorus centers, potentially yielding phosphines.

  • Substitution: : Allyloxy groups can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions:

  • Oxidation: : Hydrogen peroxide, ozone, or potassium permanganate in solvents such as acetone or dichloromethane.

  • Reduction: : Sodium borohydride, lithium aluminum hydride in solvents like tetrahydrofuran or ether.

  • Substitution: : Alkyl halides, aryl halides in the presence of base catalysts like sodium hydride or potassium carbonate.

Major Products:

Oxidation typically yields phosphine oxides, reduction results in phosphine derivatives, and substitution yields a variety of substituted triazatriphosphinines.

Scientific Research Applications

Chemistry:

2,2,4,4,6,6-Hexakis(allyloxy)-1,3,5,2λ5,4λ5,6λ5-triazatriphosphinine is utilized as a precursor for synthesizing complex organophosphorus compounds. It serves as a versatile ligand in coordination chemistry, forming stable complexes with various metals.

Biology:

Research explores its potential as a molecular scaffold for drug design, owing to its capability to interact with multiple biological targets.

Medicine:

The compound is investigated for its anticancer and antiviral properties, leveraging its unique structural features to interfere with disease pathways.

Industry:

In industrial applications, it is used as a flame retardant additive in polymer production, enhancing the fire resistance of materials.

Mechanism of Action

Comparison:

Compared to other organophosphorus compounds, 2,2,4,4,6,6-Hexakis(allyloxy)-1,3,5,2λ5,4λ5,6λ5-triazatriphosphinine stands out due to its high degree of functionalization and versatility. Similar compounds, such as triphosphazenes or phosphine oxides, lack the same level of structural complexity and range of applications.

Comparison with Similar Compounds

  • Triphosphazenes: : Known for their thermal stability but limited in biological applications.

  • Phosphine oxides: : Commonly used in organic synthesis but do not exhibit the same versatility in material science applications.

Properties

IUPAC Name

2,2,4,4,6,6-hexakis(prop-2-enoxy)-1,3,5-triaza-2λ5,4λ5,6λ5-triphosphacyclohexa-1,3,5-triene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30N3O6P3/c1-7-13-22-28(23-14-8-2)19-29(24-15-9-3,25-16-10-4)21-30(20-28,26-17-11-5)27-18-12-6/h7-12H,1-6,13-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQHYBIZPXPPXFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOP1(=NP(=NP(=N1)(OCC=C)OCC=C)(OCC=C)OCC=C)OCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30N3O6P3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40993346
Record name 2,2,4,4,6,6-Hexakis(prop-2-enoxy)cyclotriphosphazene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40993346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

477.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7251-15-2
Record name NSC30707
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007251152
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC30707
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30707
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,2,4,4,6,6-Hexakis(prop-2-enoxy)cyclotriphosphazene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40993346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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